2,5-Diamino-1,6-diphenyl-3-hydroxyhexane
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Overview
Description
(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane is a chiral compound with significant importance in the pharmaceutical industry. It serves as a key intermediate in the synthesis of HIV protease inhibitors such as lopinavir and ritonavir . This compound is characterized by its two amino groups, one hydroxyl group, and two phenyl groups attached to a hexane backbone, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane typically begins with L-phenylalanine. The process involves several steps, including N,O-benzylation, cyanidation, Grignard reaction, and reduction . The key intermediate, (2S,3S,5S)-5-amino-2-dibenzylamino-1,6-diphenylhexan-3-ol, is obtained and subsequently subjected to debenzylation to yield the final product .
Industrial Production Methods
In industrial settings, the production of (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane involves the purification of its crystalline acid addition salt. This method ensures high purity and yield, which is crucial for its application in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various amines .
Scientific Research Applications
(2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane involves its interaction with specific molecular targets and pathways. In the context of HIV protease inhibitors, the compound acts by inhibiting the protease enzyme, which is essential for the maturation of the virus. This inhibition prevents the virus from replicating and spreading .
Comparison with Similar Compounds
Similar Compounds
(2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol: Another intermediate used in the synthesis of HIV protease inhibitors.
(2S,3S,4R,5S)-2-(4-Amino-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-[(methylsulfanyl)methyl]-3,4-pyrrolidinediol: A compound with similar structural features and biological activities.
Uniqueness
What sets (2S,3S,5S)-2,5-Diamino-3-Hydroxy-1,6-Diphenylhexane apart is its specific configuration and functional groups, which make it a highly effective intermediate in the synthesis of antiviral drugs. Its ability to undergo various chemical reactions also adds to its versatility and utility in scientific research and industrial applications .
Properties
Molecular Formula |
C18H24N2O |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
2,5-diamino-1,6-diphenylhexan-3-ol |
InChI |
InChI=1S/C18H24N2O/c19-16(11-14-7-3-1-4-8-14)13-18(21)17(20)12-15-9-5-2-6-10-15/h1-10,16-18,21H,11-13,19-20H2 |
InChI Key |
BIZHLXOOWGXFLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)N |
Origin of Product |
United States |
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